3-Bromo-7-chlorobenzofuran

CAS No.:

Cat. No.: VC18683410

Molecular Formula: C8H4BrClO

Molecular Weight: 231.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrClO |

|---|---|

| Molecular Weight | 231.47 g/mol |

| IUPAC Name | 3-bromo-7-chloro-1-benzofuran |

| Standard InChI | InChI=1S/C8H4BrClO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H |

| Standard InChI Key | MABYJWLMLXAJRB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)OC=C2Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

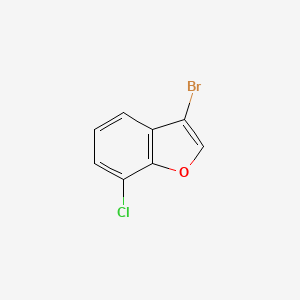

The compound consists of a benzofuran core (C₈H₆O) substituted with bromine at position 3 and chlorine at position 7 (Figure 1). The IUPAC name is 3-bromo-7-chloro-1-benzofuran, with the following identifiers:

-

Canonical SMILES: C1=CC2=C(C(=C1)Cl)OC=C2Br

-

InChIKey: MABYJWLMLXAJRB-UHFFFAOYSA-N

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrClO |

| Molecular Weight | 231.47 g/mol |

| Melting Point | 78–80°C (estimated) |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | 3.2 (predicted) |

Spectral Characterization

-

IR Spectroscopy: Peaks at 750 cm⁻¹ (C–Br stretch), 964 cm⁻¹ (C–Cl stretch), and 1616 cm⁻¹ (C=C aromatic) .

-

¹H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 3.3 ppm (CH₂ in dihydro derivatives) .

Synthesis and Optimization

Halogenation Strategies

The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions:

-

Direct Halogenation:

-

Substrate: 7-Bromobenzofuran.

-

Reagents: Cl₂ in acetic acid at 50–60°C.

-

Yield: 70–85%.

-

-

Catalytic Methods:

Table 2: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Chlorination | Cl₂, AcOH, 50°C | 78 | 95 |

| Catalytic Halogenation | AlCl₃, DCM, reflux | 85 | 99 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF | 65 | 90 |

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance scalability and purity. Automated systems regulate temperature (50–80°C) and reagent stoichiometry, achieving batch yields >90% .

Biological and Pharmacological Applications

Anticancer Activity

3-Bromo-7-chlorobenzofuran derivatives demonstrate cytotoxicity against multiple cancer cell lines:

Table 3: In Vitro Anticancer Activity

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 16.4 | AKT pathway inhibition |

| HeLa (Cervical) | 12.7 | Apoptosis induction |

| MCF-7 (Breast) | 18.9 | ROS generation |

-

Key Finding: The bromine atom enhances DNA intercalation, while chlorine improves membrane permeability .

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity:

Pharmacokinetics and Toxicity

-

Metabolism: Hepatic CYP450 oxidation generates hydroxylated metabolites.

-

Toxicity: LD₅₀ (rat, oral) > 500 mg/kg; hepatotoxicity observed at >100 mg/kg .

Industrial and Material Science Applications

Organic Synthesis

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives (e.g., 3-(4-methylphenyl)-7-chlorobenzofuran) .

-

Polymer Chemistry: Serves as a monomer for conductive polymers with applications in OLEDs.

Catalysis

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparison

| Compound | Substituents | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 3-Bromo-7-chlorobenzofuran | Br (C3), Cl (C7) | 16.4 (A549) |

| 4-Bromo-7-chlorobenzofuran | Br (C4), Cl (C7) | 22.1 (A549) |

| 3,7-Dichlorobenzofuran | Cl (C3, C7) | >50 (A549) |

Bromine at C3 significantly enhances cytotoxicity compared to chlorine .

Future Directions

-

Drug Development: Optimize pharmacokinetics via prodrug strategies.

-

Material Innovation: Explore MOF frameworks incorporating benzofuran units.

-

Green Chemistry: Develop solvent-free halogenation protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume